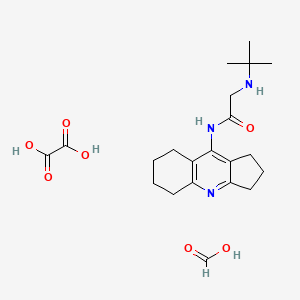
diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate, also known as DEEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DEEP is a terephthalate derivative that has been synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate.
Wirkmechanismus
The mechanism of action of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate is not well understood, but it is believed to be related to its ability to form conjugated structures. This compound contains two ester groups and two ketone groups, which can undergo condensation reactions to form conjugated structures. These conjugated structures are believed to be responsible for the optoelectronic properties of this compound and its derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound and its derivatives have low toxicity and are not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields and purity. This compound and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, this compound has some limitations, including its limited solubility in common solvents and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for research on diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives. One area of interest is the synthesis of new this compound derivatives with improved optoelectronic properties. Another area of interest is the development of new applications for this compound and its derivatives, particularly in the field of organic electronics. Additionally, research is needed to better understand the mechanism of action of this compound and its derivatives, as well as their potential biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. This compound is relatively easy to synthesize and has high yields and purity. This compound and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, more research is needed to better understand the mechanism of action of this compound and its derivatives, as well as their potential biochemical and physiological effects.
Synthesemethoden
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate can be synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate. These methods have been optimized and improved over the years, resulting in high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has shown potential applications in scientific research, particularly in the field of organic electronics. This compound has been used as a building block for the synthesis of conjugated polymers, which have been shown to have excellent optoelectronic properties. This compound has also been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
diethyl 2,5-bis(3-ethoxy-3-oxopropyl)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-5-27-19(23)11-9-15-13-18(22(26)30-8-4)16(10-12-20(24)28-6-2)14-17(15)21(25)29-7-3/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSLKIMHCXYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1C(=O)OCC)CCC(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5147089.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)
![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
